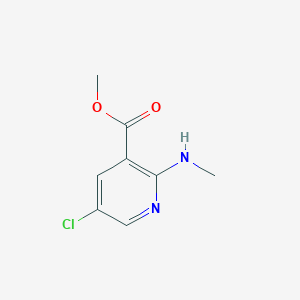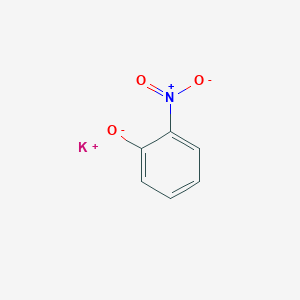
4-Methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring attached to a benzenesulfonamide moiety, with a methyl group at the para position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides and piperidine derivatives.
Applications De Recherche Scientifique
4-Methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-4-piperidin-4-yl-benzenesulfonamide: Similar structure but with a methyl group on the nitrogen atom.
4-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride: Contains a bromine atom instead of a methyl group.
Uniqueness
4-Methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is unique due to the presence of the methyl group at the para position of the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Propriétés
Numéro CAS |
68996-27-0 |
|---|---|
Formule moléculaire |
C12H19ClN2O2S |
Poids moléculaire |
290.81 g/mol |
Nom IUPAC |
4-methyl-N-piperidin-4-ylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-10-2-4-12(5-3-10)17(15,16)14-11-6-8-13-9-7-11;/h2-5,11,13-14H,6-9H2,1H3;1H |
Clé InChI |
SSLKVFFEOMDRGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


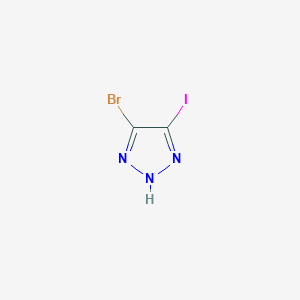
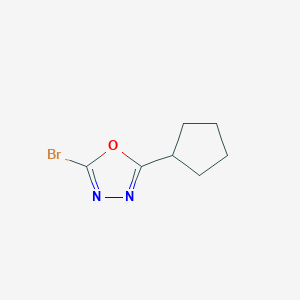
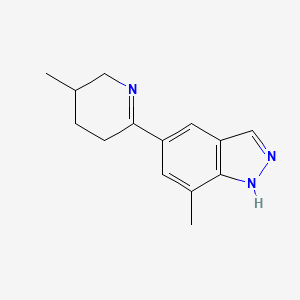
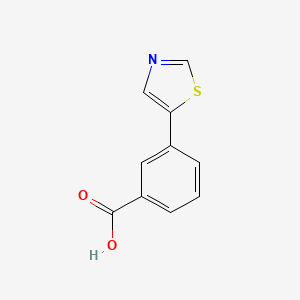

![[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B13926924.png)

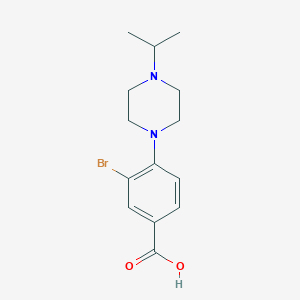
![4-Bromo-6-nitrobenzo[d]thiazole](/img/structure/B13926934.png)
![ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13926935.png)


